Boc-グリシン-アルギニン-OH

説明

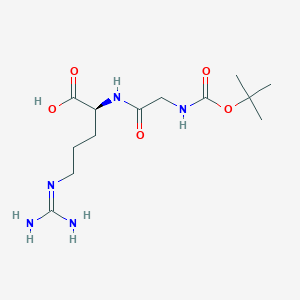

Boc-gly-arg-OH is a useful research compound. Its molecular formula is C13H25N5O5 and its molecular weight is 331.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-gly-arg-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-gly-arg-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境に配慮したペプチド合成

Boc-グリシン-アルギニン-OHは、環境に優しいペプチド合成法の開発に使用されます . Boc法は、Boc基の脱保護工程において、他の副生成物なしにガスのみが発生するため、工業化学とグリーンケミストリーに適しています . この戦略は、ナノサイズの反応物のマイクロ波支援カップリング反応に基づく、Bocアミノ酸を用いた液相および固相法の両方で使用されます .

固相ペプチド合成

This compoundは、固相ペプチド合成のビルディングブロックです . これは、溶液合成に適した短鎖保護ペプチド断片の合成、および酵素基質および阻害剤の調製に使用されます .

エステル化反応

This compoundは、エステル化反応でペプチド化学のためのN-Bocアミノ酸エステルを合成するために使用されます .

トリペプチドの合成

This compoundは、トリペプチドH-グリシン-プロリン-グルタミン酸-OHの合成に使用されます . これらのトリペプチドは、神経保護薬のアナログです .

ヒドラゾンのアリル化とイサチンのためのプロモーター

This compoundは、ヒドラゾンのアリル化とイサチンのためのプロモーターとして作用します . これは、さまざまな有機化合物の合成における重要なステップです。

ペプチドの製造

This compoundは、バイオ由来機能性物質として注目を集めているペプチドの製造に使用されます . ペプチドに対する要求は、医薬品産業やバイオマテリアル産業を含むすべての分野で拡大しています .

作用機序

Target of Action

Boc-gly-arg-OH, also known as N-tert-butyloxycarbonyl-glycyl-arginine, is a compound that primarily targets specific amino acids in peptide synthesis . The compound’s primary targets are the amino acids glycine and arginine, which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . This process involves the coupling of the amino acids glycine and arginine, facilitated by the Boc group. The Boc group serves as a protective group, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The action of Boc-gly-arg-OH affects the biochemical pathway of peptide synthesis. The compound’s interaction with its targets leads to the formation of specific peptides, which are crucial components in various biological processes. These peptides can then participate in other biochemical pathways, influencing processes such as protein synthesis and enzymatic reactions .

Result of Action

The result of Boc-gly-arg-OH’s action is the successful synthesis of specific peptides. These peptides can have various molecular and cellular effects, depending on their specific structure and function. For instance, some peptides synthesized using Boc-gly-arg-OH may have roles in signaling pathways, immune responses, or enzymatic reactions .

Action Environment

The action, efficacy, and stability of Boc-gly-arg-OH can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and its ability to form amide bonds . Additionally, the presence of other compounds in the reaction environment can also influence the action of Boc-gly-arg-OH, potentially leading to side reactions or changes in the compound’s efficacy .

生化学分析

Biochemical Properties

One significant aspect of Boc-gly-arg-OH’s mechanism of action lies in its role as a protected amino acid derivative, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine . This protecting group serves to shield the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids .

Cellular Effects

The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects. C-terminal amidation can reduce the overall charge of the peptide, but may reduce the solubility of the peptide.

Molecular Mechanism

Boc-gly-arg-OH has been extensively utilized in solid-phase peptide synthesis (SPPS) as a building block for the assembly of peptide chains with precise control over sequence and length . Moreover, researchers have employed Boc-gly-arg-OH as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases .

Temporal Effects in Laboratory Settings

The stability of Boc-gly-arg-OH is a crucial factor in its use in peptide synthesis. The Boc protecting group allows for the peptide to be stored and used over time without degradation, ensuring the integrity of the peptide for further reactions .

Metabolic Pathways

Boc-gly-arg-OH, as a peptide, is involved in various metabolic pathways. It interacts with enzymes and cofactors during peptide synthesis and degradation. The exact metabolic pathways that Boc-gly-arg-OH is involved in would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis .

Transport and Distribution

The transport and distribution of Boc-gly-arg-OH within cells and tissues would depend on a variety of factors, including its size, charge, and the specific transporters or binding proteins present in the cells .

Subcellular Localization

The subcellular localization of Boc-gly-arg-OH would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis . For example, if Boc-gly-arg-OH is part of a peptide that includes a nuclear localization signal, it could be directed to the nucleus of the cell .

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKTURRULDXYQX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。